molecular formula C7H13ClF3N B6218307 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride, Mixture of diastereomers CAS No. 2751621-02-8

1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B6218307
CAS No.: 2751621-02-8
M. Wt: 203.6
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Description

1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound features a cyclobutyl ring substituted with a trifluoroethyl group and an amine group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride typically involves the following steps:

  • Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through various methods, such as the cyclization of linear precursors.

  • Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced using trifluoroethanol or related reagents under controlled conditions.

  • Amination Reaction: The amine group is introduced through amination reactions, often involving reagents like ammonia or primary amines.

  • Formation of Hydrochloride Salt: The final step involves converting the amine into its hydrochloride salt form, typically using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like halides, alcohols, or amines, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted cyclobutyl derivatives.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and enzyme mechanisms.

  • Industry: Use in material science for the development of new polymers or coatings with unique properties.

Mechanism of Action

The mechanism by which 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride: Similar structure but lacks the methanamine group.

  • [1-(3-Fluorophenyl)cyclobutyl]methanamine hydrochloride: Similar cyclobutyl and amine groups but with a phenyl ring instead of a trifluoroethyl group.

Uniqueness: 1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanamine hydrochloride stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased stability and reactivity compared to similar compounds.

Properties

CAS No.

2751621-02-8

Molecular Formula

C7H13ClF3N

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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